![molecular formula C13H19FN2 B1438702 4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline CAS No. 1153197-32-0](/img/structure/B1438702.png)

4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline

Descripción general

Descripción

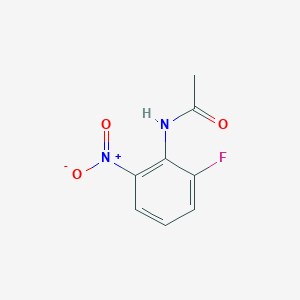

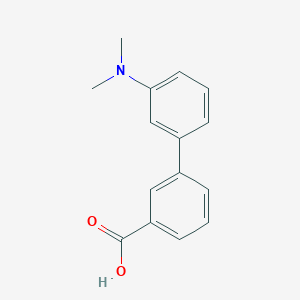

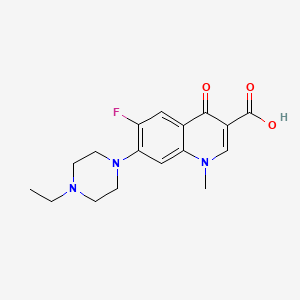

“4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline” is a chemical compound with the molecular formula C13H19FN2 . It has an average mass of 222.302 Da and a monoisotopic mass of 222.153229 Da .

Synthesis Analysis

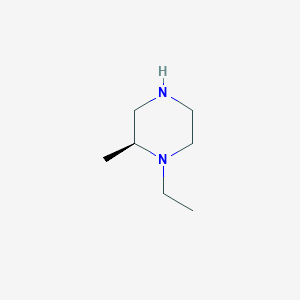

While specific synthesis methods for “this compound” were not found, piperidine derivatives, which this compound is a part of, have been extensively studied. Recent advances in synthesis involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a benzene ring via a methylene bridge. The benzene ring is substituted with a fluorine atom .Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Development

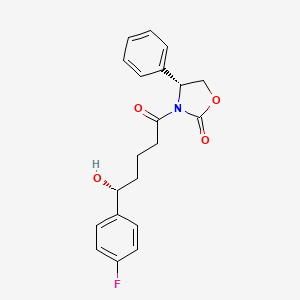

4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline and its derivatives are primarily explored in the context of chemical synthesis, serving as intermediates or key components in the development of various compounds with potential applications in medicinal chemistry and material science. The compound's structure allows for the exploration of chemical reactions and synthesis pathways leading to novel derivatives with unique properties or biological activities.

Hypobetalipoproteinemic Agents : Certain derivatives of this compound have been investigated for their potential as hypobetalipoproteinemic agents, indicating their utility in managing cholesterol levels and related metabolic disorders (Lednicer et al., 1979).

Aurora Kinase Inhibition : Derivatives have been studied for their ability to inhibit Aurora A, suggesting potential applications in cancer therapy by targeting cell division and proliferation pathways (ロバート ヘンリー,ジェームズ, 2006).

Corrosion Inhibition : Studies on piperidine derivatives, closely related to this compound, have shown their effectiveness as corrosion inhibitors for metals, particularly iron. This application is critical in industries where metal preservation is essential, indicating the compound's potential in material science (Kaya et al., 2016).

Pharmaceutical Intermediates : The compound and its related derivatives are integral in synthesizing neuroleptic agents and other pharmaceuticals, highlighting its versatility in drug development (Nakatsuka et al., 1981).

Molecular Design and Drug Discovery

The flexibility in modifying this compound enables the exploration of its derivatives in molecular design and drug discovery processes. By altering its functional groups or integrating it into larger molecular frameworks, researchers can develop compounds with targeted biological activities.

c-Met Kinase Inhibitors : Computational studies, including docking and quantitative structure–activity relationship (QSAR) analyses, have been conducted on derivatives to design potent inhibitors against c-Met kinase, a critical target in cancer therapies (Caballero et al., 2011).

Motilin Receptor Agonists : The discovery and development of small molecule motilin receptor agonists, which can potentially treat gastrointestinal disorders, underscore the compound's utility in generating therapeutically relevant molecules (Westaway et al., 2009).

Mecanismo De Acción

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

It’s known that similar compounds can participate in reactions at the benzylic position, which involve free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

It’s known that similar compounds can undergo a variety of reactions, including nitration, conversion from the nitro group to an amine, and bromination .

Action Environment

It’s known that the success of suzuki–miyaura cross-coupling reactions, which similar compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

4-fluoro-2-[(3-methylpiperidin-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2/c1-10-3-2-6-16(8-10)9-11-7-12(14)4-5-13(11)15/h4-5,7,10H,2-3,6,8-9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSVZIDNZFKMQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-aminoethyl)-N-isopropyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438634.png)

![6-Bromo-7-methylbenzo[D]thiazol-2-amine](/img/structure/B1438637.png)

![4-[2-(Bromomethyl)-4-nitrophenyl]morpholine](/img/structure/B1438640.png)

![N-(benzo[d]thiazol-2-ylmethyl)acetamide](/img/structure/B1438641.png)